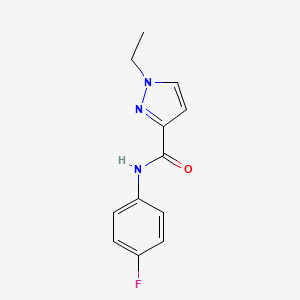
1-ethyl-N-(4-fluorophenyl)-1H-pyrazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-ethyl-N-(4-fluorophenyl)-1H-pyrazole-3-carboxamide is a chemical compound that belongs to the class of pyrazole carboxamides. It is also known as A-836,339 and is a potent and selective cannabinoid receptor type 2 (CB2) agonist. CB2 receptors are primarily found in the immune system, and their activation can have anti-inflammatory and immunomodulatory effects.
Mechanism of Action
A-836,339 is a selective CB2 receptor agonist, which means that it binds specifically to CB2 receptors and activates them. The activation of CB2 receptors by A-836,339 leads to the inhibition of pro-inflammatory cytokine production, the suppression of immune cell activation and migration, and the induction of apoptosis in activated immune cells. These effects are mediated by the activation of various intracellular signaling pathways, including the cAMP/PKA and PI3K/Akt pathways.
Biochemical and physiological effects:
The biochemical and physiological effects of A-836,339 are primarily related to its activity on CB2 receptors. The compound's anti-inflammatory effects are mediated by the inhibition of pro-inflammatory cytokine production, including TNF-α, IL-1β, and IL-6, and the suppression of immune cell activation and migration. The immunomodulatory effects of A-836,339 are also mediated by the induction of apoptosis in activated immune cells, including T cells and macrophages. These effects have been observed in various preclinical models of inflammatory diseases, including arthritis, colitis, and multiple sclerosis.
Advantages and Limitations for Lab Experiments
One of the main advantages of using A-836,339 in lab experiments is its high selectivity for CB2 receptors, which allows for the specific targeting of these receptors without affecting other cannabinoid receptors. This selectivity also reduces the risk of potential side effects associated with the activation of other cannabinoid receptors. However, one of the limitations of using A-836,339 is its relatively low potency compared to other CB2 receptor agonists, which may require higher concentrations of the compound to achieve the desired effects.
Future Directions
1-ethyl-N-(4-fluorophenyl)-1H-pyrazole-3-carboxamide has significant potential for future therapeutic applications in various inflammatory diseases. Some of the future directions for research on this compound include the optimization of its pharmacological properties, such as its potency and bioavailability, the development of more efficient synthesis methods, and the investigation of its potential use in combination with other drugs for synergistic effects. Additionally, further research is needed to elucidate the compound's mechanism of action and its potential effects on other biological systems beyond the immune system.
Synthesis Methods
The synthesis of 1-ethyl-N-(4-fluorophenyl)-1H-pyrazole-3-carboxamide involves the reaction of 4-fluoroaniline with ethyl 2-cyanoacetate, followed by the cyclization of the resulting intermediate with hydrazine hydrate. The final product is obtained after purification by column chromatography. The yield of the synthesis is reported to be around 70%.
Scientific Research Applications
1-ethyl-N-(4-fluorophenyl)-1H-pyrazole-3-carboxamide has been extensively studied for its potential therapeutic applications. The compound's primary target is CB2 receptors, which are primarily expressed in the immune system and have been implicated in various pathological conditions, including inflammation, pain, and neurodegeneration. The activation of CB2 receptors by A-836,339 has been shown to have anti-inflammatory and immunomodulatory effects in various preclinical models of inflammatory diseases, including arthritis, colitis, and multiple sclerosis.
properties
IUPAC Name |
1-ethyl-N-(4-fluorophenyl)pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12FN3O/c1-2-16-8-7-11(15-16)12(17)14-10-5-3-9(13)4-6-10/h3-8H,2H2,1H3,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTPGGQRFCNWXPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC(=N1)C(=O)NC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![isopropyl 2-(3-methoxybenzylidene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5466886.png)
![7-hydroxy-4-(4-methoxyphenyl)-8-methyl-6-[(3-methyl-1-piperidinyl)methyl]-2H-chromen-2-one](/img/structure/B5466889.png)
![2-[1-(4-ethoxybenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5466896.png)
![(5-{[2-(4-chlorophenyl)morpholin-4-yl]carbonyl}-2-furyl)methanol](/img/structure/B5466904.png)
![3-isopropyl-6-(3-phenylpropyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5466906.png)
![3-(5-bromo-2-furyl)-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5466940.png)
![3-ethyl-2-[2-(2-nitrophenyl)vinyl]-4(3H)-quinazolinone](/img/structure/B5466945.png)
![3-(3-methoxyphenyl)-5-[1-(3-methylphenoxy)ethyl]-1,2,4-oxadiazole](/img/structure/B5466952.png)
![4-[6-(4-{[(4-methyl-2-pyrimidinyl)oxy]acetyl}-1-piperazinyl)-3-pyridazinyl]morpholine](/img/structure/B5466957.png)
![8-benzyl-1-oxa-8-azaspiro[4.6]undecan-9-one](/img/structure/B5466965.png)
![1-({[5-(3,5-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)-4-methylpiperazine](/img/structure/B5466983.png)
![methyl 3-({[(5-propyl-1,3,4-oxadiazol-2-yl)thio]acetyl}amino)benzoate](/img/structure/B5466990.png)
![5-({3-[2-(2,4-difluorophenyl)ethyl]-1-piperidinyl}carbonyl)-2-methylphenol](/img/structure/B5466991.png)
![(2S*,4S*,5R*)-2-ethyl-5-(4-fluorophenyl)-4-{[(2-hydroxyethyl)(methyl)amino]carbonyl}-1-methylpyrrolidine-2-carboxylic acid](/img/structure/B5466994.png)